
O-(2-formylphenyl) dimethylcarbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“O-(2-formylphenyl) dimethylcarbamothioate” is a chemical compound . It has a molecular formula of C10H11NO2S . The compound is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The average mass of the molecule is 209.265 Da, and the monoisotopic mass is 209.051056 Da .Scientific Research Applications
Antibacterial Activity
O-(2-formylphenyl) dimethylcarbamothioate and its derivatives have been studied for their potential antibacterial properties. Research has indicated that certain compounds synthesized from 4-formylphenyl benzoate, closely related to this compound, exhibited significant antibacterial activity. These compounds demonstrated effectiveness against various bacterial strains, comparable to standard chemotherapeutics like Ampicillin (Abdel‐Galil, Moawad, El‐Mekabaty, & Said, 2018).
Organic Synthesis and Crystal Structure
This compound is also significant in the field of organic synthesis and crystallography. Studies involving related compounds have been conducted to understand their crystal structures and properties. For instance, the synthesis and crystal structure analysis of related compounds provide insights into the molecular geometry and potential applications in various chemical processes (Kumar, Subbulakshmi, Narayana, Sarojini, Anthal, & Kant, 2017).
Natural Product-Derived Chemotherapeutic Agents
Research has also explored the use of natural product-derived compounds, similar in structure to this compound, in the development of new chemotherapeutic agents. These studies focus on discovering and designing new drugs based on plant-derived compounds and their synthetic analogues, indicating the potential medical applications of these compounds (Lee, 2010).
Material Science and Polymer Gels
In material science, derivatives of this compound have been used in the creation of polymer gels. For example, a pillar[5]arene derivative appended with hydrazide groups reacts with aldehyde groups from a related compound to produce polymer organogels and hydrogels with enhanced strength and stiffness. These materials could have applications in artificial organs and other load-bearing materials (Ju, Zhu, Xing, Wu, & Huang, 2017).
Environmental Applications
Studies have also investigated the role of similar compounds in environmental science, particularly in biodegradation processes. For example, research on biodegradation and chemotaxis of certain pollutants by microbial strains indicates the potential environmental applications of these compounds in bioremediation (Bhushan, Samanta, Chauhan, Chakraborti, & Jain, 2000).
Mechanism of Action
Target of Action
The primary target of O-(2-formylphenyl) dimethylcarbamothioate is 15-lipoxygenase . Lipoxygenases are enzymes that belong to the non-heme iron-containing dioxygenase family . These enzymes catalyze the stereo- and the regiospecific introduction of molecular oxygen into polyunsaturated fatty acids such as linoleic acid and arachidonic acid .
Mode of Action
This compound acts as an inhibitor of 15-lipoxygenase . It competes with the substrate, as observed in kinetic studies . The compound’s inhibitory activity is comparable to nordihydroguaiaretic acid, a potent REDOX inhibitor of lipoxygenases .
Biochemical Pathways
The compound affects the lipoxygenase pathway, which is involved in the metabolism of arachidonic acid . This pathway produces eicosanoids or lipid mediators, such as prostaglandins, lipoxins, leukotrienes, hydroxylated polyunsaturated fatty acids, thromboxane, and other compounds .
Result of Action
By inhibiting 15-lipoxygenase, this compound can potentially affect the production of various eicosanoids, impacting cellular functions and responses .
Properties
IUPAC Name |
O-(2-formylphenyl) N,N-dimethylcarbamothioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2S/c1-11(2)10(14)13-9-6-4-3-5-8(9)7-12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOPOFZNVPIVKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)OC1=CC=CC=C1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
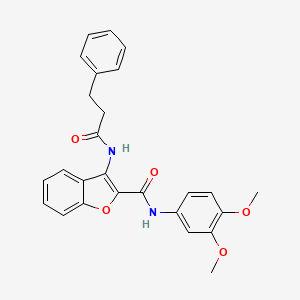
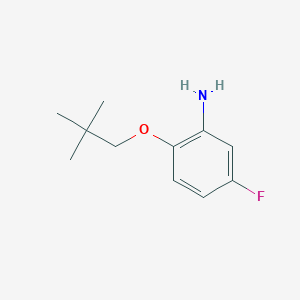
![1-Phenyl-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B2963634.png)

![2-amino-6-(2-(dimethylamino)ethyl)-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2963636.png)
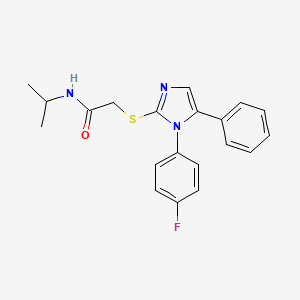
![Methyl 3-[4-nitro-2-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B2963642.png)
![N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2963643.png)
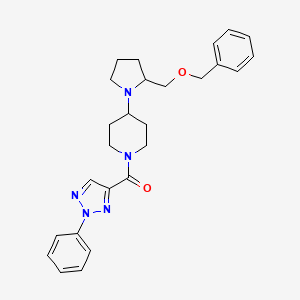

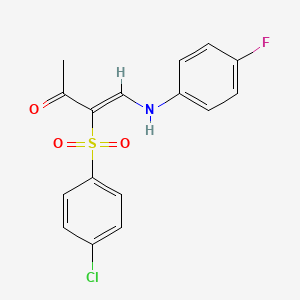
![Methyl 2-[(2-chloropyridine-3-carbonyl)oxymethyl]-4-methylquinoline-3-carboxylate](/img/structure/B2963648.png)
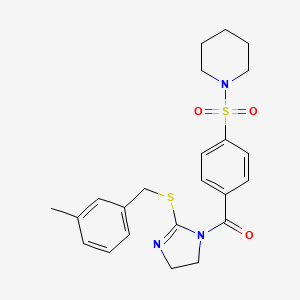
![(E)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2963650.png)
